4-(Piperidin-4-yl)-1H-indole
CAS No.:
Cat. No.: VC18141417
Molecular Formula: C13H16N2
Molecular Weight: 200.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16N2 |
|---|---|
| Molecular Weight | 200.28 g/mol |
| IUPAC Name | 4-piperidin-4-yl-1H-indole |
| Standard InChI | InChI=1S/C13H16N2/c1-2-11(10-4-7-14-8-5-10)12-6-9-15-13(12)3-1/h1-3,6,9-10,14-15H,4-5,7-8H2 |
| Standard InChI Key | CXKVBJWYKLHQNW-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCC1C2=C3C=CNC3=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure combines a bicyclic indole system (C₈H₇N) with a piperidine ring (C₅H₁₁N). Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₆N₂ | |
| Molecular Weight | 200.279 g/mol | |
| Boiling Point | 362.9 ± 35.0 °C | |
| Density | 1.2 ± 0.1 g/cm³ | |
| LogP (Partition Coefficient) | 2.63 |
The piperidine ring adopts a chair conformation, while the indole system maintains planar geometry due to aromatic stabilization .
Spectroscopic Characterization
-
¹H NMR: Peaks near δ 3.0–4.0 ppm correspond to piperidine protons, while aromatic indole protons resonate at δ 6.5–7.5 ppm .
-
Mass Spectrometry: ESI-MS shows a [M+H]⁺ ion at m/z 201.1386, consistent with the molecular formula .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The Leimgruber–Batcho indole synthesis is a validated route for preparing piperidine-indole derivatives . Key steps include:
-
Condensation: 2-(2,2-Dimethoxyethyl)benzenamine reacts with 1-(2-pyridinylmethyl)-4-piperidinone under acidic conditions.
-
Cyclization: Intramolecular cyclization forms the indole core.
-
Crystallization: Purification via ethanol–water mixtures yields the hydrochloride salt with >95% purity .
Process Optimization
Industrial production emphasizes efficiency and sustainability:
| Parameter | Optimized Value | Yield |
|---|---|---|
| Temperature | 60–80 °C | 78% |
| Solvent System | IPA/Water | |
| Catalyst | Camphor sulfonic acid |
Applications in Scientific Research
Chemical Intermediate
The compound serves as a precursor in synthesizing protein kinase C inhibitors, such as LY317615 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume